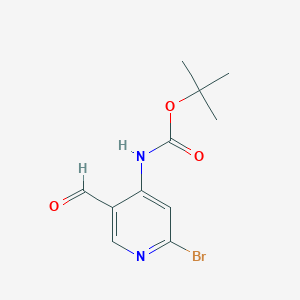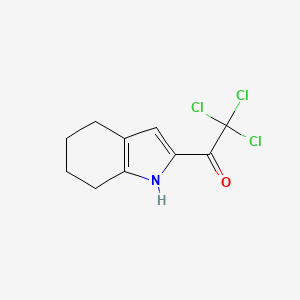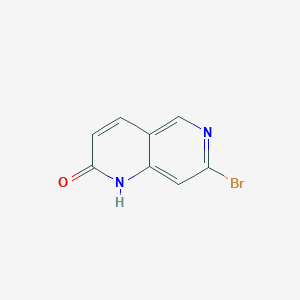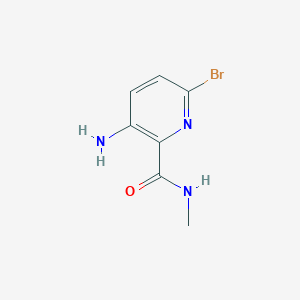
3-Amino-6-bromo-N-methylpicolinamide
描述
3-Amino-6-bromo-N-methylpicolinamide: is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol It is a derivative of picolinamide, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-6-bromo-N-methylpicolinamide typically involves the following steps :
Starting Material: The synthesis begins with 3-amino-6-bromopyridine-2-carboxylic acid ethyl ester.
Reaction with Methylamine: A 10M solution of methylamine in water is added to the starting material in methanol. The reaction is carried out in a stainless steel reactor.
Formation of the Product: The reaction mixture is stirred under controlled conditions to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced reactors and purification techniques.
化学反应分析
Types of Reactions:
3-Amino-6-bromo-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reductive Amination: The compound can undergo reductive amination to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide group.
Reductive Amination: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The major products are 3-amino-6-bromopyridine-2-carboxylic acid and methylamine.
Amination Products: Secondary or tertiary amines are formed based on the specific reductive amination conditions.
科学研究应用
Chemistry:
3-Amino-6-bromo-N-methylpicolinamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents .
Industry:
The compound’s reactivity and functional groups make it useful in the development of materials with specific properties, such as polymers and catalysts.
作用机制
The exact mechanism of action of 3-Amino-6-bromo-N-methylpicolinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets .
相似化合物的比较
3-Amino-6-bromopyridine: Lacks the N-methylpicolinamide group, making it less versatile in certain synthetic applications.
3-Amino-2-bromo-6-methylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness:
3-Amino-6-bromo-N-methylpicolinamide’s unique combination of functional groups provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
3-amino-6-bromo-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJTNTBPTWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8045082.png)
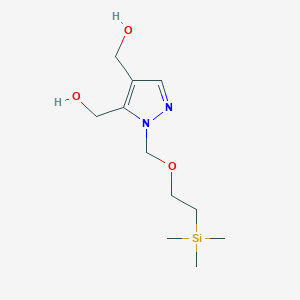
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8045096.png)
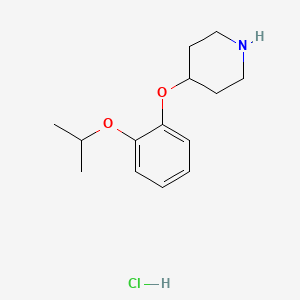
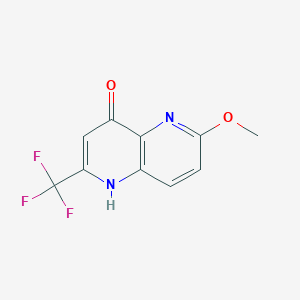
![5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8045123.png)

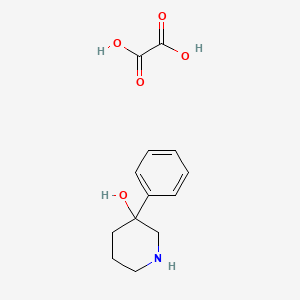
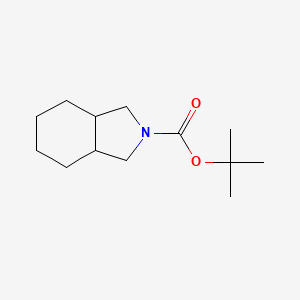
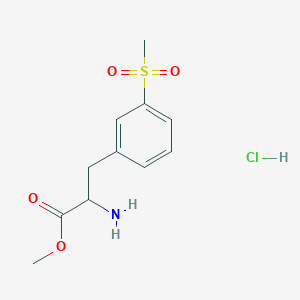
![8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B8045175.png)
